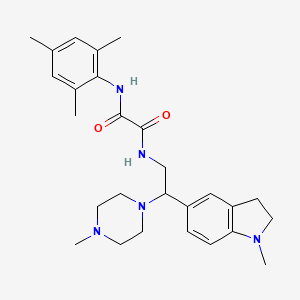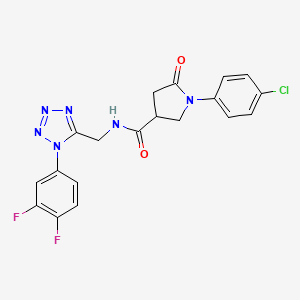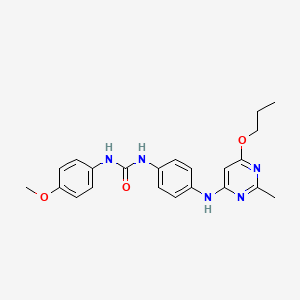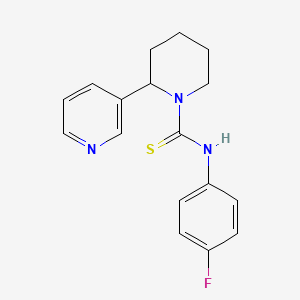
7-Hydroxy-3-(4-propyl-phenoxy)-2-trifluoromethyl-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Spectral Analysis and DFT Investigation
A study conducted by Al‐Otaibi et al. (2020) involved spectroscopic analysis and quantum mechanical studies of some benzopyran analogues, including chromen-4-one derivatives. These compounds, known for their pharmaceutical activity, were investigated using DFT/B3LYP/6-311++G(d,p) level of theory. The research highlights the interaction of these compounds with graphene, forming molecular self-assemblies that significantly enhance various physicochemical properties. Biological activity predictions were made using molecular docking studies, suggesting potential applications in drug design and materials science (Al‐Otaibi et al., 2020).
Synthesis and Structural Analysis
Research by Bao et al. (2019) focused on synthesizing a new series of coumarin derivatives, specifically 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones. These compounds were characterized using various spectroscopic methods, and their chemical structures were confirmed through single crystal X-ray analysis. The study also evaluated the antifungal activities of these compounds, identifying significant potential against specific fungal strains. This research indicates the application of these compounds in developing antifungal agents (Bao et al., 2019).
Gold-Catalyzed Synthesis
Jiang et al. (2016) developed a gold-catalyzed, hydrogen bond-directed tandem cyclization strategy to synthesize indeno-chromen-4-one derivatives. The selectivity of this process, influenced by the hydrogen bond between the hydroxyl and carbonyl groups, was confirmed through both experimental and theoretical evidence. This method represents a novel approach to creating complex chromen-4-one structures with potential implications in synthetic chemistry and drug development (Jiang et al., 2016).
Characterization of Carbonyl-Phenol Adducts
A study by Hidalgo and Zamora (2019) explored the interaction between food phenolics and 4-hydroxy-2-alkenals, leading to the formation of carbonyl-phenol adducts. These compounds were characterized using nuclear magnetic resonance and mass spectrometry. The research provides a foundation for detecting carbonyl-phenol adducts derived from hydroxyalkenals in food products, suggesting applications in food science and safety (Hidalgo & Zamora, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-2-3-11-4-7-13(8-5-11)25-17-16(24)14-9-6-12(23)10-15(14)26-18(17)19(20,21)22/h4-10,23H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLLAEZBWONQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-propyl-phenoxy)-2-trifluoromethyl-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2995304.png)
![3-(4-methoxyphenyl)-8-methyl-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995305.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2995307.png)


![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)
![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)
![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)